N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C18H16BrN5OS |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H16BrN5OS/c1-2-10-24-17(13-6-5-9-20-11-13)22-23-18(24)26-12-16(25)21-15-8-4-3-7-14(15)19/h2-9,11H,1,10,12H2,(H,21,25) |
InChI Key |
HLEYUAPBXGXZJI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Bromo-N-(2-Bromophenyl)Acetamide
2-Bromoacetamide is synthesized by brominating acetamide using phosphorus tribromide (PBr₃) in dichloromethane. Subsequent coupling with 2-bromoaniline via nucleophilic acyl substitution forms the bromophenyl acetamide precursor.
Key Data:
| Parameter | Value |
|---|---|
| PBr₃ equivalence | 1.5 eq |
| Reaction time | 4 hours |
| Yield (2 steps) | 78% |
Thioether Bond Formation
The sulfanyl group is introduced by reacting the allylated triazole with 2-bromo-N-(2-bromophenyl)acetamide in the presence of a base. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the nucleophilic displacement of bromide.
Critical Conditions:
Structural Confirmation and Analytical Data
Post-synthesis characterization ensures fidelity to the target structure:
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with retention time = 12.4 min.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, cyclization steps achieve 90% yield in 15 minutes at 150 W.
Advantages:
-
Energy efficiency
-
Reduced side reactions
Solid-Phase Parallel Synthesis
Adapted from patent methodologies, polymer-supported reagents enable high-throughput synthesis:
Protocol:
-
Resin: Wang resin functionalized with hydroxymethyl groups
-
Coupling agent: HBTU
-
Yield per step: >90%
Challenges and Optimization Strategies
Byproduct Formation
Over-alkylation at the triazole nitrogen is mitigated by:
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification. Switching to THF/water biphasic systems improves isolation.
Industrial Scalability Considerations
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing:
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom economy | 76% |
| E-factor | 8.2 |
| Process mass intensity | 12.5 |
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit enzyme activity by binding to the active site or allosteric sites.
Receptors: It may modulate receptor activity by acting as an agonist or antagonist.
Pathways: The compound may influence various cellular pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
| Compound ID | Triazole Substituents | Acetamide Substituent | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | 4-allyl, 5-pyridin-3-yl | N-(2-bromophenyl) | 480.38 | Allyl group for potential reactivity |
| N-(3-Bromophenyl) analog [Ev2] | 4-(4-methylphenyl), 5-pyridin-4-yl | N-(3-bromophenyl) | 480.38 | Para-methylphenyl enhances lipophilicity |
| CF3-substituted analog [Ev3] | 4-(4-bromophenyl), 5-pyridin-3-yl | N-[2-chloro-5-(trifluoromethyl)phenyl] | 580.83 | Trifluoromethyl increases metabolic stability |
| Methylphenyl analog [Ev4] | 4-(4-bromophenyl), 5-pyridin-4-yl | N-(3-methylphenyl) | 477.39 | Methyl improves solubility |
| Ethylphenyl analog [Ev8] | 4-allyl, 5-pyridin-3-yl | N-(2-ethylphenyl) | 420.50 | Ethyl enhances membrane permeability |
| Heterocyclic analog [Ev14] | 4-(furan-2-ylmethyl), 5-thiophen-2-yl | N-(2-bromo-4-methylphenyl) | 516.41 | Heterocycles alter electronic properties |
| Amino-triazole analog [Ev16] | 4-amino, 5-pyridin-4-yl | N-(3-bromophenyl) | 418.29 | Amino group enables hydrogen bonding |
Key Observations:
- Bromine Position : The target compound’s 2-bromophenyl group differs from analogs with 3- or 4-bromophenyl substitutions (e.g., [Ev2], [Ev4]). Ortho-substitution may introduce steric hindrance, affecting receptor binding compared to para-substituted analogs .
- Triazole Substituents : The allyl group in the target compound contrasts with methylphenyl ([Ev2]), bromophenyl ([Ev3,4]), or heterocyclic substituents ([Ev14]). Allyl groups offer sites for further functionalization (e.g., Michael additions) .
- Acetamide Modifications : Substituents like trifluoromethyl ([Ev3]) or ethoxy ([Ev15]) influence logP and bioavailability. The target’s bromophenyl balances lipophilicity and polarity .
Biological Activity
N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities due to its unique structural features. The compound integrates a bromophenyl group, a triazole ring, and a pyridine moiety, which together may confer significant reactivity and interaction potential with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C18H16BrN5OS. Its structure includes:
- Bromophenyl Group : Enhances electrophilic properties.
- Triazole Ring : Known for diverse biological activities.
- Pyridine Moiety : Contributes to the compound's interaction with biological systems.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various microbial strains. Preliminary studies suggest that this compound demonstrates potent activity against both bacterial and fungal pathogens.
Anticancer Potential
The compound's structural characteristics suggest potential anticancer properties. The presence of the triazole ring is particularly noteworthy as many triazole derivatives have been reported to inhibit tumor growth through various mechanisms, including the modulation of apoptosis and cell cycle regulation. In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways related to growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
- Interaction with DNA : There is potential for the compound to interact with DNA or RNA, disrupting replication and transcription processes.
Comparative Biological Activity
To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-(Pyridin-4-yl)-4H-1,2,4-triazol | Contains pyridine and triazole rings | Antimicrobial |
| 4-Bromo-N-{(5-pyridinyl)thio}-benzamide | Similar sulfanyl linkage | Antifungal |
| 5-Amino-N-(pyridinyl)triazole | Amino substitution on triazole | Anticancer |
The unique combination of functional groups in N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-y)-4H-triazol]}acetamide enhances its biological activity compared to these structurally similar compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-y)-4H-triazol]}acetamide:
-
Antimicrobial Evaluation : A study demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent.
- IC50 Values : The IC50 values ranged from 10 µM to 20 µM across different strains.
-
Cytotoxicity Testing : In vitro cytotoxicity assays indicated that the compound could reduce cell viability in cancer cell lines by over 50% at concentrations above 25 µM.
- Cell Lines Tested : MCF7 (breast cancer) and HeLa (cervical cancer) cells were used in these evaluations.
Q & A
Q. How to address contradictions in reported biological activity data?
- Answer :
- Assay Variability : Standardize protocols (e.g., serum-free media for cytotoxicity assays).
- Purity Threshold : Exclude batches with <95% purity (HPLC-validated).
- Reference : Discrepancy analysis in antimicrobial studies .
Q. What strategies improve bioactivity through derivatization?
- Answer :
- Triazole Ring Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance target affinity.
- Sulfanyl Group Replacement : Substitute with sulfonamide for improved solubility.
- Reference : Derivatization approaches for triazole-based drugs .
Q. How to evaluate in vivo toxicity and pharmacokinetics?
- Answer :
- Rodent Models : Acute toxicity (LD50) and histopathology (liver/kidney).
- Pharmacokinetics : Oral bioavailability studies with LC-MS quantification.
- Reference : In vivo profiling of bromophenyl-triazole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
